molecular formula C15H9BrCl2N4S B11962359 5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11962359
M. Wt: 428.1 g/mol
InChI Key: WUKGEGYYPNFTSF-UFWORHAWSA-N
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Description

5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromophenyl Group: The 2-bromophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzylideneamino Group: The benzylideneamino group is formed through a condensation reaction between the triazole derivative and 2,4-dichlorobenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Fluorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-Bromophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H9BrCl2N4S

Molecular Weight

428.1 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9BrCl2N4S/c16-12-4-2-1-3-11(12)14-20-21-15(23)22(14)19-8-9-5-6-10(17)7-13(9)18/h1-8H,(H,21,23)/b19-8+

InChI Key

WUKGEGYYPNFTSF-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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